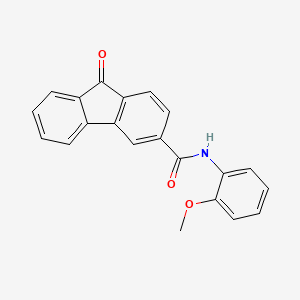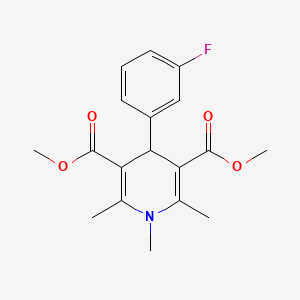
(3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a chiral building block and is used in the synthesis of various biologically active molecules.
Wirkmechanismus
The mechanism of action of (3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol is its high enantiomeric purity, which makes it a useful chiral building block in the synthesis of various biologically active molecules. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of other diseases such as cancer and autoimmune diseases. Additionally, further research may be needed to optimize the synthesis method of this compound and to develop new methods for its synthesis.
Conclusion:
In conclusion, (3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a useful chiral building block and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of different diseases.
Synthesemethoden
The synthesis of (3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol involves the reaction of (R)-4-cyclobutyl-2-oxo-1-pyrrolidineacetic acid and (S)-1-azepan-1-sulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol has been extensively studied for its potential applications in the field of medicine. It has been found to be a useful chiral building block in the synthesis of various biologically active molecules. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3R,4R)-1-(azepan-1-ylsulfonyl)-3-cyclobutyl-4-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-13-11-17(12-15(13,18)14-7-6-8-14)21(19,20)16-9-4-2-3-5-10-16/h13-14,18H,2-12H2,1H3/t13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWBTRPTRMRIKI-HIFRSBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(1-azepanylsulfonyl)-3-cyclobutyl-4-methyl-3-pyrrolidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

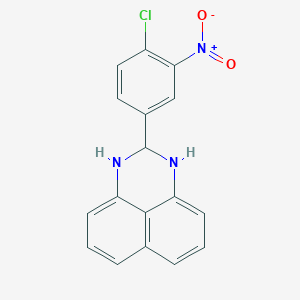
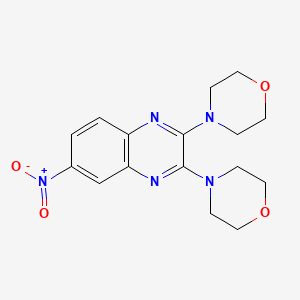
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)
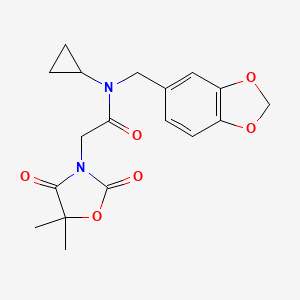
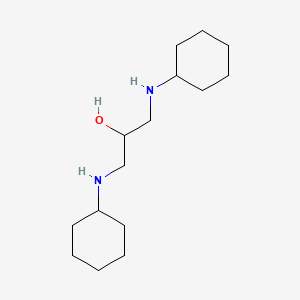
![6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5686561.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)
![5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

